molecular formula C7H5NO3 B14136186 Benzoyl nitrite CAS No. 3876-38-8

Benzoyl nitrite

Cat. No.: B14136186
CAS No.: 3876-38-8
M. Wt: 151.12 g/mol
InChI Key: HIQQRJPIGOSGMT-UHFFFAOYSA-N
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Description

Benzoyl nitrite is an organic compound with the chemical formula C₇H₅NO₃ It is a nitrite ester derived from benzoic acid and is known for its reactivity and applications in various chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoyl nitrite can be synthesized through the reaction of benzoic acid with nitrous acid. The reaction typically involves the use of a nitrosating agent, such as sodium nitrite, in the presence of an acid catalyst like hydrochloric acid. The reaction proceeds as follows:

C₆H₅COOH+HNO₂C₆H₅COONO+H₂O\text{C₆H₅COOH} + \text{HNO₂} \rightarrow \text{C₆H₅COONO} + \text{H₂O} C₆H₅COOH+HNO₂→C₆H₅COONO+H₂O

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzoyl nitrite undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form benzoyl nitrate.

    Reduction: It can be reduced to benzyl alcohol under specific conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Benzoyl nitrate.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzoyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Benzoyl nitrite has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of nitro compounds and other derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of benzoyl nitrite involves its reactivity with various nucleophiles and electrophiles. The nitrite group can participate in electrophilic aromatic substitution reactions, leading to the formation of nitrobenzene derivatives. Additionally, the compound can undergo redox reactions, influencing its behavior in different chemical environments.

Comparison with Similar Compounds

    Benzoyl Nitrate: Similar in structure but contains a nitrate group instead of a nitrite group.

    Benzyl Alcohol: A reduction product of benzoyl nitrite.

    Nitrobenzene: A related compound with a nitro group directly attached to the benzene ring.

Uniqueness: this compound is unique due to its specific reactivity and the presence of the nitrite ester group. This makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.

Properties

CAS No.

3876-38-8

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

nitroso benzoate

InChI

InChI=1S/C7H5NO3/c9-7(11-8-10)6-4-2-1-3-5-6/h1-5H

InChI Key

HIQQRJPIGOSGMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=O

Origin of Product

United States

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